Urinary trypsin inhibitor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of urinary trypsin inhibitor involves several steps, including anion-exchange chromatography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) . The process begins with the enrichment of this compound using anion-exchange chromatography, followed by separation and purification using SDS-PAGE. The purified this compound is then extracted using a buffer containing sodium dodecyl sulfate at 60°C for 24 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale purification from human urine. The process includes initial filtration to remove impurities, followed by anion-exchange chromatography to enrich the this compound. The enriched product is then subjected to SDS-PAGE for further purification. The final product is obtained by extracting the purified this compound from the gel using a sodium dodecyl sulfate-containing buffer .

化学反应分析

Urinary trypsin inhibitor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

科学研究应用

Protective Effects Against Inflammatory Responses

Research indicates that UTI can mitigate systemic inflammatory responses induced by bacterial endotoxins. For instance, studies have demonstrated that UTI administration can protect against acute lung injury and systemic inflammatory response syndrome (SIRS) by inhibiting pro-inflammatory cytokines such as interleukin-1β and chemokines like MCP-1 .

Case Study: Acute Lung Injury

A study involving UTI-deficient mice showed that the absence of UTI led to increased inflammatory markers and lung damage following lipopolysaccharide (LPS) treatment. Conversely, wild-type mice receiving UTI exhibited reduced inflammation and improved lung function, highlighting UTI's protective role against acute lung injury .

Liver Protection and Coagulation Disorders

UTI has also been shown to protect against liver injury caused by LPS and D-galactosamine (D-GalN). In experiments with UTI-null mice, severe liver damage was observed following LPS/D-GalN treatment, which was significantly less pronounced in wild-type mice treated with UTI. This protective effect is believed to be mediated through the suppression of tumor necrosis factor-alpha production .

Case Study: Liver Injury

In a controlled study, the administration of UTI reduced liver enzyme levels and improved coagulation profiles in mice subjected to LPS/D-GalN challenges. The findings suggest that UTI may serve as a therapeutic agent for preventing liver injury in septic conditions .

Neuropathic Pain Management

Emerging research suggests that UTI may have neuroprotective effects, particularly in models of neuropathic pain. A study involving spinal nerve ligation in rats demonstrated that UTI administration increased pain thresholds, indicating its potential role in managing neuropathic pain through anti-inflammatory mechanisms .

Surgical Stress Response

UTI levels have been shown to increase significantly during surgical stress, suggesting its utility as a biomarker for postoperative complications. In a cohort study involving patients undergoing radical esophagectomy, elevated urinary UTI levels correlated with inflammatory responses post-surgery . This finding underscores the potential of UTI as a monitoring tool for surgical outcomes.

Applications in Diabetes Research

Recent studies have indicated that UTI levels are altered in patients with diabetes mellitus. In a comparative analysis of urine samples from diabetic patients versus healthy controls, increased levels of UTI were observed alongside changes in its glycosaminoglycan structure. These findings suggest that UTI may be involved in the pathophysiology of diabetes and could serve as a biomarker for disease progression .

作用机制

The mechanism of action of urinary trypsin inhibitor involves the inhibition of serine proteases, which are enzymes that play a key role in various physiological processes, including inflammation and tissue repair . This compound binds to the active site of serine proteases, preventing them from cleaving their substrates . This inhibition reduces the inflammatory response and protects tissues from damage. The molecular targets of this compound include trypsin, chymotrypsin, and elastase . The pathways involved in its mechanism of action include the regulation of cytokine production and the inhibition of neutrophil-mediated injury of endothelial cells .

相似化合物的比较

Urinary trypsin inhibitor is part of the inter-α-inhibitor family of proteins, which also includes inter-α-trypsin inhibitor and bikunin . These compounds share similar structures and functions, as they all inhibit serine proteases and have anti-inflammatory properties . this compound is unique in its ability to inhibit a broader range of serine proteases, including trypsin, chymotrypsin, and elastase . Other similar compounds include aprotinin and α1-antitrypsin, which also inhibit serine proteases but have different specificities and mechanisms of action .

生物活性

Urinary trypsin inhibitor (UTI), also known as ulinastatin, is a serine protease inhibitor predominantly found in human urine and blood. It plays a significant role in various physiological processes, particularly in modulating inflammatory responses and protecting tissues from proteolytic damage. This article explores the biological activity of UTI, focusing on its mechanisms of action, clinical applications, and relevant research findings.

UTI functions primarily by inhibiting serine proteases, which are enzymes that play critical roles in inflammation, coagulation, and tissue remodeling. Key proteases inhibited by UTI include:

- Trypsin

- α-chymotrypsin

- Plasmin

- Cathepsin G

- Neutrophil elastase

These interactions help mitigate excessive proteolytic activity that can lead to tissue damage during inflammatory responses.

Table 1: Proteases Inhibited by UTI

| Protease | Role in Physiology |

|---|---|

| Trypsin | Digestion and protein metabolism |

| α-chymotrypsin | Protein digestion |

| Plasmin | Fibrinolysis and clot dissolution |

| Cathepsin G | Protein degradation in immune responses |

| Neutrophil elastase | Tissue remodeling and inflammation |

2. Clinical Applications

UTI has been utilized therapeutically in various clinical scenarios, particularly in Japan. Its applications include:

- Acute pancreatitis

- Systemic inflammatory response syndrome (SIRS)

- Disseminated intravascular coagulation (DIC)

- Multiple organ failure

- Severe liver injury

Research indicates that UTI can reduce levels of pro-inflammatory cytokines such as IL-6 and IL-8, thereby exerting an anti-inflammatory effect during acute inflammatory conditions .

3.1 Anti-inflammatory Effects

Studies have demonstrated that UTI can significantly reduce the release of neutrophil elastase, which is associated with the elevation of pro-inflammatory cytokines. For example, a study using UTI-null mice showed that the absence of UTI led to increased systemic inflammatory responses and acute lung injury .

3.2 Protection Against Liver Injury

Recent research highlights UTI's protective role against liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN). In experiments with wild-type and UTI-null mice, those lacking UTI exhibited greater liver damage and coagulatory disturbances compared to their wild-type counterparts . This suggests that UTI may modulate liver inflammation through its antiprotease activity.

3.3 Case Studies

Several case studies have reported the successful use of UTI in managing severe inflammatory conditions:

- A case involving a patient with acute pancreatitis demonstrated a marked improvement in clinical symptoms following UTI administration.

- In patients undergoing major surgical procedures, administration of UTI was associated with reduced postoperative complications related to inflammation .

4. Conclusion

This compound is a multifaceted glycoprotein with significant biological activity primarily through its role as a serine protease inhibitor. Its ability to modulate inflammatory processes makes it a valuable therapeutic agent in various acute conditions. Further research into its mechanisms and broader applications could enhance our understanding of its potential benefits in clinical practice.

属性

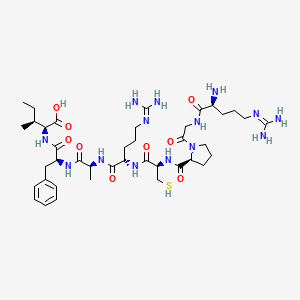

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEUQZYAECARKW-JQYOFTOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N14O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。